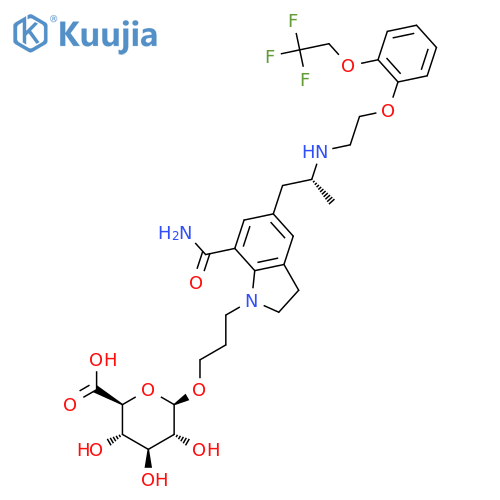

Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule

,

Heterocyclic Communications,

2017,

23(3),

187-195